ethyl (2-{[4-(1H-tetrazol-1-yl)benzoyl]amino}-1,3-thiazol-4-yl)acetate ethyl (2-{[4-(1H-tetrazol-1-yl)benzoyl]amino}-1,3-thiazol-4-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15202737
InChI: InChI=1S/C15H14N6O3S/c1-2-24-13(22)7-11-8-25-15(17-11)18-14(23)10-3-5-12(6-4-10)21-9-16-19-20-21/h3-6,8-9H,2,7H2,1H3,(H,17,18,23)
SMILES:
Molecular Formula: C15H14N6O3S
Molecular Weight: 358.4 g/mol

ethyl (2-{[4-(1H-tetrazol-1-yl)benzoyl]amino}-1,3-thiazol-4-yl)acetate

CAS No.:

Cat. No.: VC15202737

Molecular Formula: C15H14N6O3S

Molecular Weight: 358.4 g/mol

* For research use only. Not for human or veterinary use.

ethyl (2-{[4-(1H-tetrazol-1-yl)benzoyl]amino}-1,3-thiazol-4-yl)acetate -

Specification

Molecular Formula C15H14N6O3S
Molecular Weight 358.4 g/mol
IUPAC Name ethyl 2-[2-[[4-(tetrazol-1-yl)benzoyl]amino]-1,3-thiazol-4-yl]acetate
Standard InChI InChI=1S/C15H14N6O3S/c1-2-24-13(22)7-11-8-25-15(17-11)18-14(23)10-3-5-12(6-4-10)21-9-16-19-20-21/h3-6,8-9H,2,7H2,1H3,(H,17,18,23)
Standard InChI Key PZPFXQFZFIMKKL-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3

Introduction

Ethyl (2-{[4-(1H-tetrazol-1-yl)benzoyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that has garnered significant attention in the field of medicinal chemistry. Its molecular formula is C15H14N6O3S, and it has a molecular weight of approximately 358.4 g/mol. This compound features a tetrazole ring, a benzoyl group, and a thiazole moiety, contributing to its unique chemical properties and potential biological activities.

Synthesis

The synthesis of ethyl (2-{[4-(1H-tetrazol-1-yl)benzoyl]amino}-1,3-thiazol-4-yl)acetate typically involves multiple steps, including the formation of the tetrazole ring and the coupling of the benzoyl group with the thiazole moiety. The reactions are carried out under controlled conditions to optimize yield and purity, often employing chromatography techniques for purification.

Biological Activity

Ethyl (2-{[4-(1H-tetrazol-1-yl)benzoyl]amino}-1,3-thiazol-4-yl)acetate has shown promise as a kinase inhibitor, which is crucial in cancer therapy. Kinase inhibitors can interfere with signaling pathways that lead to tumor growth, making this compound a potential therapeutic agent in preclinical studies.

Applications and Research Findings

This compound has several potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Studies on its interactions with biological targets are essential for understanding its mechanism of action and optimizing its pharmacological profile.

ApplicationDescription
Kinase InhibitionPotential therapeutic agent in cancer therapy
Medicinal ChemistryDevelopment of new therapeutic agents
Biological StudiesUnderstanding mechanism of action and optimizing pharmacological profile

Comparison with Similar Compounds

Ethyl (2-{[4-(1H-tetrazol-1-yl)benzoyl]amino}-1,3-thiazol-4-yl)acetate is distinct from other compounds due to its combination of functional groups. For example, ethyl 2-({[4-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate shares similar structural features but differs in the type of carbonyl group attached to the thiazole ring.

CompoundStructural FeaturesUnique Aspects
Ethyl (2-{[4-(1H-tetrazol-1-yl)benzoyl]amino}-1,3-thiazol-4-yl)acetateTetrazole, thiazole, benzoylPotential kinase inhibitor
Ethyl 2-({[4-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylateTetrazole, thiazole, phenylcarbonylDifferent biological activity profile

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator